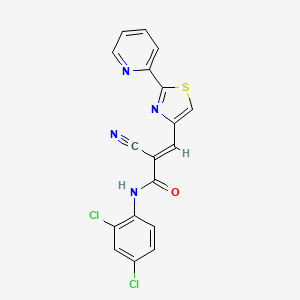
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H10Cl2N4OS and its molecular weight is 401.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The compound's structure includes a cyano group, a dichlorophenyl moiety, and a thiazole ring, which contribute to its biological activity. The molecular formula is C18H10Cl2N4OS with a molecular weight of 401.3 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation. For example, it may bind to protein kinases, affecting signaling pathways that regulate cell growth and survival .
- Cell Cycle Modulation : Research indicates that this compound can induce G2/M phase arrest in cancer cells, which is crucial for its anticancer effects. By blocking the transition from G2 to M phase, it prevents cell division and promotes apoptosis in malignant cells .
- Receptor Interaction : The compound can interact with various receptors, modulating their activity and influencing downstream signaling pathways that are vital for cellular responses to stress and growth factors .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values lower than that of standard chemotherapeutics like doxorubicin in several assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cells. Studies have shown that modifications at the phenyl or thiazole rings can significantly alter activity profiles .
- Thiazole Ring Importance : The thiazole moiety plays a crucial role in mediating biological effects. Variations in its substitution pattern can lead to different levels of cytotoxicity and enzyme inhibition .
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vivo Studies : In animal models, the compound demonstrated significant tumor reduction compared to control groups when administered at specific dosages over defined periods .
- Mechanistic Studies : Research involving molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, indicating a strong binding affinity that could be exploited for drug design .
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-12-4-5-15(14(20)8-12)24-17(25)11(9-21)7-13-10-26-18(23-13)16-3-1-2-6-22-16/h1-8,10H,(H,24,25)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWHQCQJJWRAC-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














